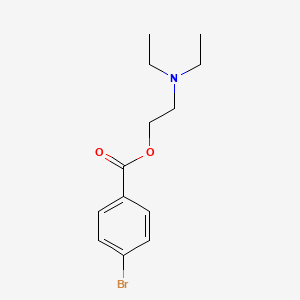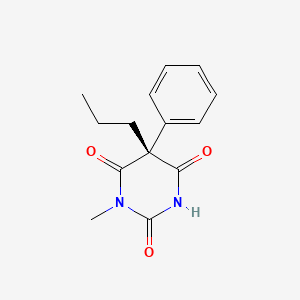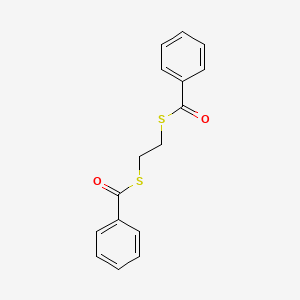
S-(2-benzoylsulfanylethyl) benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-benzoylsulfanylethyl) benzenecarbothioate is an organic compound with the molecular formula C16H14OS2 It is a thioester derivative, characterized by the presence of a benzoyl group attached to a sulfanylethyl chain, which is further connected to a benzenecarbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-benzoylsulfanylethyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 2-mercaptoethyl benzothioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the thioester bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or column chromatography to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
S-(2-benzoylsulfanylethyl) benzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzenecarbothioate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
S-(2-benzoylsulfanylethyl) benzenecarbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioester derivatives.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(2-benzoylsulfanylethyl) benzenecarbothioate involves its interaction with molecular targets through its thioester functional group. This group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
S-(2-sulfanylethyl) benzenecarbothioate: Similar structure but lacks the benzoyl group.
S-(2-acetamidoethyl) benzenecarbothioate: Contains an acetamido group instead of a benzoyl group.
S-[5-(benzoylsulfanyl)-2-thioxo-1,3-dithiol-4-yl] benzenecarbothioate: More complex structure with additional sulfur atoms and a dithiol moiety .
Uniqueness
S-(2-benzoylsulfanylethyl) benzenecarbothioate is unique due to its specific combination of a benzoyl group and a benzenecarbothioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
51290-80-3 |
|---|---|
Molecular Formula |
C16H14O2S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
S-(2-benzoylsulfanylethyl) benzenecarbothioate |
InChI |
InChI=1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
ZZGHXMOIAXIJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCSC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



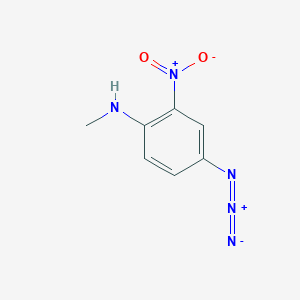
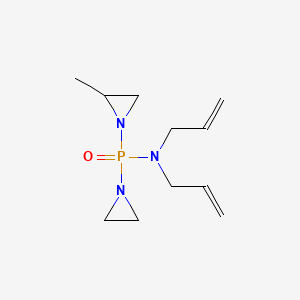

![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)
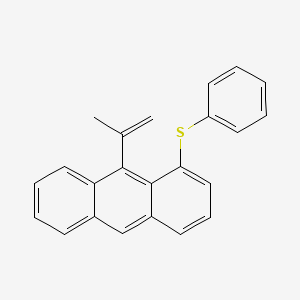
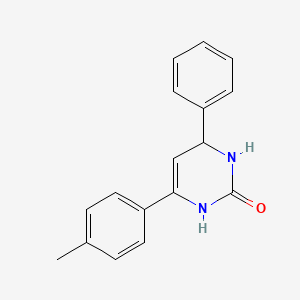

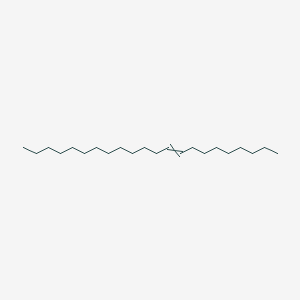
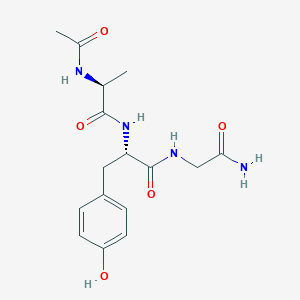
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

